molecular formula C8H14O4 B074938 2-Butylbutanedioic acid CAS No. 1457-39-2

2-Butylbutanedioic acid

Cat. No. B074938
CAS RN: 1457-39-2
M. Wt: 174.19 g/mol
InChI Key: WOPLHDNLGYOSPG-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC=CC(CC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:13][OH:14].[CH:1](=[CH:2][CH2:3][CH3:4])[CH:5]([C:6](=[O:7])[OH:8])[CH2:9][C:10](=[O:11])[OH:12].[Pt:15]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]([C:6](=[O:7])[OH:8])[CH2:9][C:10](=[O:11])[OH:12]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CCC=CC(CC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC=CC(CC(=O)O)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pt]

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.